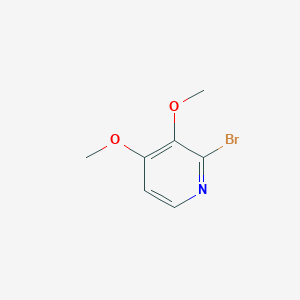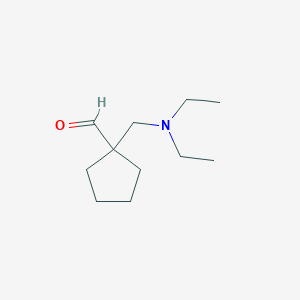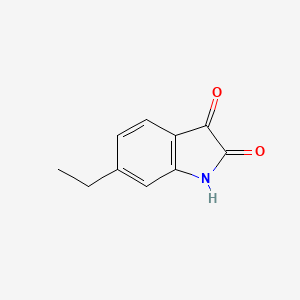
6-ethyl-1H-indole-2,3-dione
Vue d'ensemble
Description
6-ethyl-1H-indole-2,3-dione, also known as 6-ethyl-indole-3-acetic acid (6-EIAA), is a synthetic compound belonging to the class of indole-3-acetic acid derivatives. It is a white, crystalline solid that is soluble in water and ethanol. 6-EIAA is a plant hormone that is used in scientific research to study the effects of auxin signaling in plants. It has been used in a wide range of studies, including those related to plant growth and development, cell differentiation, gene expression, and plant stress responses.
Applications De Recherche Scientifique
Drug Synthesis Precursor
6-Ethyl isatin serves as a versatile precursor in drug synthesis due to its reactivity and ability to form various heterocyclic compounds. It undergoes reactions such as oxidation, ring expansion, and aldol condensation, leading to biologically active molecules like 2-oxindoles and indirubins .
Anticancer Agent Development
Research has highlighted the potential of 6-Ethyl isatin derivatives in developing anticancer agents. These derivatives target various cancer-related proteins like histone deacetylase, carbonic anhydrase, and tyrosine kinase, showing promise in anti-breast cancer therapies .
Antiviral Research
6-Ethyl isatin derivatives exhibit broad-spectrum antiviral properties. They have been studied for their effectiveness against influenza viruses and as potential therapies for emerging viral diseases, including coronavirus strains .
Antibacterial Applications
The compound’s derivatives have shown significant antibacterial activity, making them valuable in the development of new antibacterial drugs. They have been effective against both Gram-positive and Gram-negative bacteria .
Dye Industry
In the dye industry, 6-Ethyl isatin derivatives are used as intermediates for the synthesis of various dyes. Their chemical structure allows for the creation of a wide range of colorants with different properties .
Corrosion Prevention
6-Ethyl isatin derivatives have applications in corrosion prevention. They act as inhibitors that protect metal surfaces from corrosive environments, which is crucial in industrial settings .
Enzyme Inhibition
These derivatives are potent inhibitors of enzymes like urease and α-glucosidase, which have implications in treating conditions like pyelonephritis, gastric disorders, and diabetes .
Neurological Research
Due to its presence in mammalian tissues, 6-Ethyl isatin is also of interest in neurological research. It is being studied for its potential role in modulating biochemical processes within the brain .
Mécanisme D'action
Target of Action
6-Ethyl isatin, a derivative of isatin, has been found to have a broad spectrum of biological activities . Isatin is more selective for MAO-B than MAO-A and is responsible for increasing the dopamine level in the brain by inhibiting the MAO enzyme .
Mode of Action
Isatin derivatives, including 6-ethyl isatin, are known to interact with their targets, leading to various biochemical changes . For instance, isatin inhibits MAO enzymes, leading to an increase in dopamine levels in the brain .
Biochemical Pathways
Isatin and its derivatives, including 6-Ethyl isatin, can participate in a wide range of synthetic reactions, forming a variety of heterocyclic structures . These compounds affect various biochemical pathways, leading to their diverse biological and pharmacological properties . .
Result of Action
The result of 6-Ethyl isatin’s action can vary depending on its specific targets and the biochemical pathways it affects. Isatin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antiproliferative properties . .
Propriétés
IUPAC Name |
6-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRUCDIVVJMXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550567 | |
| Record name | 6-Ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1H-indole-2,3-dione | |
CAS RN |
90924-07-5 | |
| Record name | 6-Ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1611004.png)
![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)


![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)
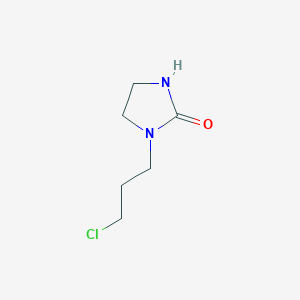
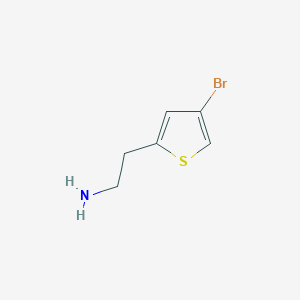
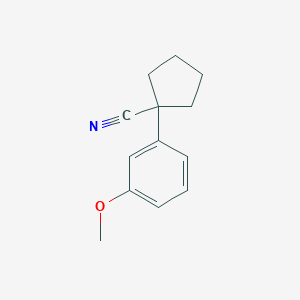
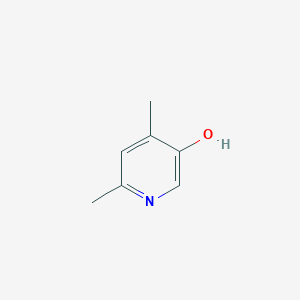

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)
